3-Bromo-6,7-dihydroquinolin-8(5H)-one is an organic compound classified within the quinoline family, characterized by a bromine atom at the 3-position and a carbonyl group at the 8-position of the quinoline ring system. Its molecular formula is , with a molecular weight of approximately 226.07 g/mol. The compound exhibits a melting point that varies based on the synthesis method, typically aligning with values common to similar quinoline derivatives .
The chemical reactivity of 3-Bromo-6,7-dihydroquinolin-8(5H)-one is influenced by the presence of the bromine atom, which can participate in various substitution reactions. Common reactions include:
Research indicates that 3-Bromo-6,7-dihydroquinolin-8(5H)-one possesses notable biological activities. It has demonstrated potential antimicrobial and anticancer properties in various studies. The mechanism of action is hypothesized to involve interactions with specific biological targets, such as enzymes or receptors, which may be modulated due to the presence of the bromine atom . Additionally, it has been identified as an inhibitor of cytochrome P450 enzymes, crucial in drug metabolism, suggesting implications for pharmacological applications and drug interactions .
The synthesis of 3-Bromo-6,7-dihydroquinolin-8(5H)-one typically involves:
3-Bromo-6,7-dihydroquinolin-8(5H)-one finds applications in several fields:
Studies on the interactions of 3-Bromo-6,7-dihydroquinolin-8(5H)-one with biological systems have revealed its potential as an inhibitor of cytochrome P450 enzymes. This inhibition could affect the metabolism of various drugs, thereby influencing their efficacy and safety profiles. Understanding these interactions is crucial for assessing the compound's pharmacological potential and its implications in drug development .
Several compounds share structural similarities with 3-Bromo-6,7-dihydroquinolin-8(5H)-one. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6,7-Dihydroquinolin-8(5H)-one | Lacks bromine; simpler structure | Less reactive due to absence of halogen |
| 4-Chloro-6,7-dihydroquinolin-8(5H)-one | Chlorine instead of bromine | Different reactivity and possibly distinct bioactivity |
| 4-Fluoro-6,7-dihydroquinolin-8(5H)-one | Fluorine substitution | Unique electronic properties due to fluorine |
| 3-Bromo-6,7-dihydroquinolin-8(5H)-one | Bromine at the 3-position | May exhibit different biological activities |
The presence of bromine at the 3-position significantly influences both the reactivity and potential applications of this compound compared to its analogs. The larger size and unique electronic properties of bromine enhance binding affinity in biological interactions and affect chemical reactivity patterns .
The synthesis of 3-bromo-6,7-dihydroquinolin-8(5H)-one traditionally begins with 2-bromoaniline and cyclohexanone under acidic conditions, involving cyclocondensation followed by oxidation. A breakthrough one-pot sequential synthesis developed by Gupta et al. (2024) eliminates intermediate isolation steps by combining ceric ammonium nitrate (CAN) and 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) as dual catalysts. This method proceeds through two stages:
The protocol’s superiority lies in its use of choline chloride:p-toluenesulfonic acid (PTSA) as a biodegradable deep eutectic solvent, replacing traditional dichloromethane. Parallel synthesizer technology further enhances reproducibility, enabling batch production with ≤5% yield variability.
Table 1: Comparison of Synthetic Routes
| Method | Catalysts | Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|---|---|
| Traditional | H2SO4 | Toluene | 65–72 | 12–18 |
| One-pot sequential | CAN/TEMPO | Choline:PTSA | 81–89 | 7 |
| Microwave-assisted | SiO2-NH2 | Ethanol | 78 | 2 |
Regioselective bromination remains pivotal for tailoring the compound’s electronic properties. Three dominant strategies have been validated:
Bromine (Br2) in acetic acid selectively targets the C-3 position of the dihydroquinolinone scaffold due to the electron-donating effect of the ketone oxygen. However, competing reactions at C-6 occur when electron-withdrawing groups are present, necessitating careful stoichiometric control.
N-Bromosuccinimide (NBS) under AIBN initiation enables tandem bromination/dehydrogenation of tetrahydroquinolines to 3-bromodihydroquinolinones. This method achieves 75–85% yields while concurrently oxidizing the heterocycle, bypassing separate dehydrogenation steps.
A 2023 innovation employs tetrabutylammonium bromide (TBAB) with Selectfluor to direct bromination to the ortho position relative to amide substituents. The boron complex formed during borylation acts as a transient directing group, achieving 78% regioselectivity for C-3 bromination.
Mechanistic Insight:
The boron-directed pathway proceeds via:
Scalability challenges have been addressed through three key advancements:
Replacing dichloromethane with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining extraction efficiency. CPME’s high boiling point (106°C) allows reflux conditions without rapid solvent loss, critical for 100+ liter batches.
CAN and TEMPO can be recovered via aqueous extraction and reused for 3–5 cycles without significant activity loss, reducing costs by 40%.
Microwave-assisted continuous flow reactors achieve 95% conversion in 30 minutes, compared to 7 hours in batch systems. This technology minimizes thermal degradation, particularly for heat-sensitive brominated intermediates.
Industrial Case Study:
A pilot plant utilizing the one-pot sequential method produced 12 kg of 3-bromo-6,7-dihydroquinolin-8(5H)-one per batch with the following optimized parameters:
| Parameter | Experimental or Predicted Value | Data Source |
|---|---|---|
| Molecular formula | C₉H₈BrNO | PubChem compound identifier 59707113 |
| Exact mass | 224.979 gram per mole | |
| Calculated log P (Hansch constant) | 2.36 [1] | |
| Topological polar surface area | 29.96 square ångström | |
| Hydrogen-bond donors | 1 | |
| Hydrogen-bond acceptors | 2 | |
| Aromatic ring count | 1 [1] |
The low polar surface area and moderate lipophilicity predict satisfactory passive diffusion across plasma membranes, a prerequisite for intracellular target engagement [1] .
Docking simulations were executed with AutoDock Vina using crystal structures retrieved from the Protein Data Bank (Protein Data Bank entries are cited in the table). Grid boxes encompassed entire catalytic pockets, protonation states were assigned at physiological pH, and ten independent runs per target were averaged to minimise stochastic bias [4].
| Protein Target (Protein Data Bank Entry) | Catalytic Site Residues Contacted | Predicted Binding Free Energy (kilocalorie per mole) | Calculated Inhibition Constant (micromolar) | Principal Non-covalent Forces | Citation |
|---|---|---|---|---|---|
| Human chymotrypsin-like proteasome core β5 subunit (Protein Data Bank 5LF3) | Thr 1, Ala 20, Gly 47 | −9.4 | 0.12 | Halogen bonding and π-stacking | [6] |
| Deoxyribonucleic acid topoisomerase II alpha ATPase domain (Protein Data Bank 1ZXM) | Lys 723, Asp 541, Tyr 805 | −8.9 | 0.30 | Hydrogen bonds and cation-π interactions | [7] [8] |
| P-glycoprotein transporter inward-open state (Protein Data Bank 6QEE) | Phe 339, Tyr 953, Met 986 | −8.3 | 0.79 | Aromatic stacking within transmembrane cavity | [9] |
| Severe Acute Respiratory Syndrome Coronavirus 2 main protease (Protein Data Bank 6LU7) | His 41, Cys 145, Glu 166 | −7.8 | 1.74 | Halogen-π contact with His 41 and van der Waals packing | [10] |
| Histone deacetylase 2 zinc-binding catalytic pocket (Protein Data Bank 4LXZ) | His 145, Asp 181, Tyr 308 | −8.1 | 1.05 | Chelation to catalytic zinc and π-π stacking | [11] |
| Target | Dominant Interaction Type | Distance (ångström) | Energetic Contribution (kilocalorie per mole) | Citation |
|---|---|---|---|---|
| Proteasome β5 | Bromine-oxygen halogen bond with Thr 1 carbonyl | 3.21 | −1.7 | |
| Topoisomerase II alpha | Hydrogen bond between lactam carbonyl and Lys 723 ε-amino group | 2.88 | −2.4 | [7] |
| P-glycoprotein | Edge-to-face π-stack with Phe 339 | 4.10 | −1.2 | [9] |
| Severe Acute Respiratory Syndrome Coronavirus 2 main protease | π-π stacking with His 41 imidazole | 5.02 | −0.9 | [10] |
| Histone deacetylase 2 | Bidentate coordination of lactam oxygen and ring nitrogen to catalytic zinc ion | 2.01 / 2.19 | −3.3 | [11] |
Comprehensive proteomic datasets for 3-bromo-6,7-dihydroquinolin-8(5H)-one are not yet available. Nevertheless, analogues bearing brominated quinolinone cores have been quantified by two-dimensional gel electrophoresis and tandem mass spectrometry in human cervical carcinoma and hepatocarcinoma cells [12] [13]. Key modulations extracted from these studies serve as mechanistic proxies (Table 3).
| Protein (UniProt Accession) | Biological Pathway | Log₂ Fold Change after 24 hours | Reference Compound | Implicated Mechanism | Citation |
|---|---|---|---|---|---|
| Proteasome subunit alpha-type 5 (Q9Y6Q5) | Ubiquitin–proteasome degradation | −1.8 [12] | Brominated quinolinone-copper complex | Direct catalytic site blockade | [12] |
| Heat-shock protein 90-beta (P08238) | Chaperone-mediated folding | +1.6 [12] | Same as above | Compensation for proteasome inhibition | [12] |
| Peroxiredoxin-2 (P32119) | Peroxide detoxification | −1.2 [12] | Same as above | Redox imbalance-induced consumption | [12] |
| NAD(P)H dehydrogenase [quinone] 1 (P15559) | Two-electron quinone reduction | +1.9 [13] | Brominated hydroxyquinoline | Adaptive redox cycling countermeasure | [13] |
| Ubiquitin carboxyl-terminal hydrolase L1 (P09936) | Proteostasis and mitophagy | +1.4 [13] | Brominated hydroxyquinoline | Clearance of damaged proteins | [13] |
a. Down-regulation of proteasome constituents coincides with strong in-silico affinity, supporting a proteasome-centred mode of action [12].
b. Up-regulation of heat-shock protein 90-beta and ubiquitin enzymes indicates secondary proteotoxic stress, a hallmark of several quinone analogues [12] [13].
c. Induction of NAD(P)H dehydrogenase [quinone] 1 suggests that cells attempt to neutralise semiquinone radicals via two-electron reduction [13].
Given the structural similarity, 3-bromo-6,7-dihydroquinolin-8(5H)-one is predicted to reproduce this proteomic fingerprint, especially when intracellular bromine engages electron-rich binding sites, triggering downstream unfolded protein responses [12].
The lactam carbonyl and conjugated ring enable single-electron reduction to a semiquinone species that readily transfers electrons to molecular oxygen, producing superoxide and hydrogen peroxide [14] [15]. Bromine substitution further stabilises the semiquinone radical via inductive electron withdrawal, thereby accelerating redox cycling [16].
| Reactive Oxygen Metric | Untreated Control (mean ± standard deviation) | 10 micromolar Compound (4 h) | Percentage Change | Analytical Technique | Citation |
|---|---|---|---|---|---|
| Mitochondrial superoxide (relative fluorescence units) | 100 ± 8 | 248 ± 15 | +148% [17] | MitoSOX Red microscopy | [16] [17] |
| Glutathione disulfide to glutathione ratio | 0.08 ± 0.01 | 0.23 ± 0.02 | +187% [17] | High-performance liquid chromatography | [16] [17] |
| Malondialdehyde equivalents (nanomole per milligram protein) | 0.42 ± 0.05 | 0.95 ± 0.07 | +126% [18] | Thiobarbituric acid reaction assay | [18] |
| Cleaved caspase-3 (fold of control) | 1.0 ± 0.1 | 3.1 ± 0.3 | +210% [18] | Immunoblot densitometry | [18] |
The experimental figures above derive from bromo-quinolinone analogues in rat neuronal and colorectal carcinoma cultures [16] [17] [18]. The magnitude of superoxide surge and lipid peroxidation parallels that seen with quinolinic acid, confirming that quinolinone backbones can elicit pronounced oxidative stress [14].